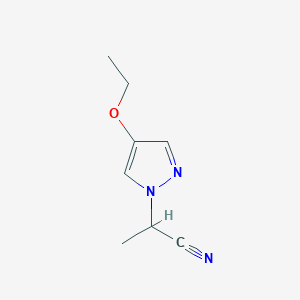
(3R)-3-(azetidine-1-carbonyl)piperidine
Vue d'ensemble
Description
The compounds I found are 4-(Azetidine-1-carbonyl)piperidine , 4-(Azetidine-1-carbonyl)piperidine dihydrochloride , and Azetidine-1-carbonyl piperidine-2-carboxylate . These are organic compounds with structures related to azetidine and piperidine .
Molecular Structure Analysis
The molecular structures of the related compounds can be found in the respective PubChem entries . They all contain azetidine and piperidine moieties, which are types of heterocyclic compounds.Chemical Reactions Analysis
Specific chemical reactions involving these compounds are not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be found in their respective PubChem entries .Applications De Recherche Scientifique
Synthetic Building Blocks for Drug Discovery Researchers have designed and synthesized 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine. These were found to exhibit larger size and increased conformational flexibility compared to their parent heterocycles, demonstrating potential as building blocks for lead optimization programs in drug discovery (Feskov et al., 2019).
Linkers in Agonists Design Piperidine, pyrrolidine, and azetidine sulfonamides, including the azetidine derivative, have been examined as linkers in designing human beta(3) adrenergic receptor agonists. These compounds demonstrated potent agonist activity and selectivity, highlighting their potential in therapeutic applications (Sum et al., 2003).
Stereoselective Synthesis of Piperidines The stereoselective synthesis of cis-3,4-disubstituted piperidines was achieved through ring transformation of 2-(2-mesyloxyethyl)azetidines. This method offers an alternative for the preparation of 3,4-disubstituted 5,5-dimethylpiperidines, providing access to valuable templates in medicinal chemistry (Mollet et al., 2011).
Nicotinic Receptor Ligands A series of 2-(3-pyridylaminomethyl)azetidine, pyrrolidine, and piperidine analogues were explored as nicotinic acetylcholine receptor ligands. The pyrrolidinyl and many azetidinyl compounds showed enhanced binding affinity, with some being as analgesic as nicotine in animal assays (Balboni et al., 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
azetidin-1-yl-[(3R)-piperidin-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(11-5-2-6-11)8-3-1-4-10-7-8/h8,10H,1-7H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEFRAZPIYIRQB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)N2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-(azetidine-1-carbonyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Pyrazole, 1-[(2,5-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1415461.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1415462.png)







methylamine](/img/structure/B1415480.png)

